molecular formula C6H5N3O3 B2564150 Methyl 3-amino-4-cyano-1,2-oxazole-5-carboxylate CAS No. 2092489-28-4

Methyl 3-amino-4-cyano-1,2-oxazole-5-carboxylate

Cat. No.: B2564150
CAS No.: 2092489-28-4
M. Wt: 167.124
InChI Key: IDRGFNOQIROWIQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyano-1,2-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-cyano-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanoacetamide with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-cyano-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce amino-substituted oxazoles.

Scientific Research Applications

Methyl 3-amino-4-cyano-1,2-oxazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyano-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-cyano-1,2-thiazole-5-carboxylate: Similar structure but contains a sulfur atom instead of oxygen.

    Methyl 3-amino-4-cyano-1,2-imidazole-5-carboxylate: Contains two nitrogen atoms in the ring.

    Methyl 3-amino-4-cyano-1,2-pyrazole-5-carboxylate: Contains a different arrangement of nitrogen atoms.

Uniqueness

Methyl 3-amino-4-cyano-1,2-oxazole-5-carboxylate is unique due to the presence of both an amino and a cyano group on the oxazole ring, which provides distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various reactions makes it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl 3-amino-4-cyano-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c1-11-6(10)4-3(2-7)5(8)9-12-4/h1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRGFNOQIROWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NO1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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